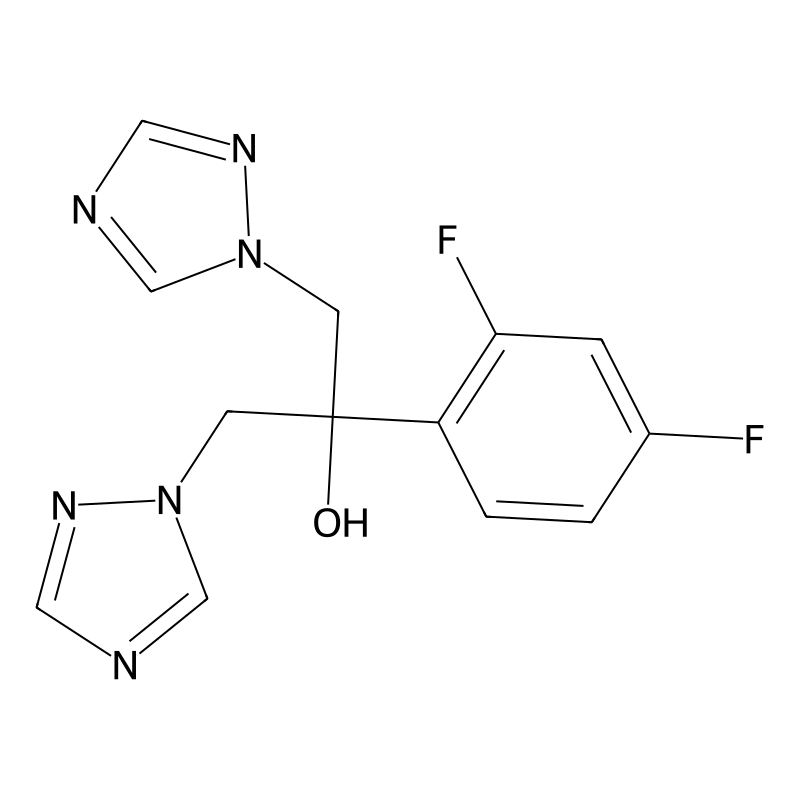

Fluconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

slightly soluble in water

Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs)

Slightly soluble in water and saline

1.39e+00 g/L

Synonyms

Canonical SMILES

Understanding Fungal Pathogenesis

Fluconazole's mechanism of action involves inhibiting the synthesis of ergosterol, a vital component of the fungal cell wall. Researchers use fluconazole to study how fungi adapt to drug exposure and develop resistance [1]. By analyzing the response of different fungal strains to fluconazole, scientists can gain insights into the mechanisms of fungal pathogenesis and identify potential targets for new antifungal drugs.

Fluconazole is a triazole antifungal medication widely used to treat fungal infections, particularly those caused by Candida species and Cryptococcus neoformans. It works by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterols within the fungal cell, disrupting membrane integrity and function, ultimately resulting in cell death or growth inhibition .

Fluconazole primarily acts through the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme. The mechanism involves the binding of fluconazole's nitrogen atom to an iron atom in the heme group of the enzyme, preventing oxygen activation necessary for the demethylation process. This reaction halts the conversion of lanosterol to ergosterol, leading to the accumulation of 14α-methylated sterols that disrupt cellular functions .

Key Reaction:- Inhibition of Ergosterol Biosynthesis:

Fluconazole can be synthesized through various chemical pathways, often involving the formation of the triazole ring and subsequent modifications. One common method includes:

- Formation of Triazole Ring: Reacting a substituted phenyl compound with a hydrazine derivative.

- Cyclization and Functionalization: Further reactions lead to the formation of fluconazole with specific substituents that enhance its antifungal activity.

Recent advancements have introduced more efficient synthetic routes that improve yield and reduce environmental impact .

Fluconazole interacts with several drugs due to its role as an inhibitor of cytochrome P450 enzymes (CYP2C19, CYP3A4, and CYP2C9). This can lead to increased serum concentrations of co-administered drugs metabolized by these enzymes. Notable interactions include:

- Erythromycin: Increased risk of QT prolongation when used together.

- Warfarin: Potentially increased anticoagulant effect due to inhibited metabolism.

- Berberine: Synergistic effects observed in resistant Candida infections .

Similar Compounds

Fluconazole belongs to a class of antifungal agents known as azoles. Other similar compounds include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ketoconazole | Inhibits ergosterol synthesis | Broader spectrum but more side effects |

| Itraconazole | Similar mechanism; broader activity | Higher lipophilicity |

| Voriconazole | Inhibits ergosterol synthesis | Effective against resistant strains |

| Posaconazole | Similar mechanism; extended spectrum | Active against Zygomycetes |

Uniqueness of Fluconazole

Fluconazole is distinguished by its high oral bioavailability (>90%) and minimal liver metabolism, making it suitable for outpatient treatment. Its specific action against certain fungi and lower toxicity profile compared to other azoles also contribute to its unique standing in antifungal therapy .

Purity

Physical Description

Color/Form

Crystals from ethyl acetate/hexane

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

0.5 (LogP)

log Kow = 0.25 at 25 °C (est)

0.4

Appearance

Melting Point

138 - 140 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 294 companies. For more detailed information, please visit ECHA C&L website;

Of the 26 notification(s) provided by 293 of 294 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (79.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (72.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (18.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (70.65%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (13.99%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H371 (55.63%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H372 (52.56%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H412 (12.97%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

MEDICATION: Antifungal; Orally active bistriazole antifungal agent

MEDICATION (VET): Used to treat systemic mycoses, particularly CNS-related conditions in dogs.

Fluconazole ... /is/ indicated for the prophylaxis of febrile neutropenia in patients with hematologic malignancies. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for FLUCONAZOLE (16 total), please visit the HSDB record page.

Pharmacology

Fluconazole is a synthetic triazole with antifungal activity. Fluconazole preferentially inhibits fungal cytochrome P-450 sterol C-14 alpha-demethylation, resulting in the accumulation of fungal 14 alpha-methyl sterols, the loss of normal fungal sterols, and fungistatic activity. Mammalian cell demethylation is much less sensitive to fluconazole inhibition.

MeSH Pharmacological Classification

ATC Code

D01 - Antifungals for dermatological use

D01A - Antifungals for topical use

D01AC - Imidazole and triazole derivatives

D01AC15 - Fluconazole

J - Antiinfectives for systemic use

J02 - Antimycotics for systemic use

J02A - Antimycotics for systemic use

J02AC - Triazole derivatives

J02AC01 - Fluconazole

Mechanism of Action

Fluconazole usually is fungistatic in action. Fluconazole and other triazole-derivative antifungal agents (e.g., itraconazole, terconazole) appear to have a mechanism of action similar to that of the imidazole-derivative antifungal agents (e.g., butoconazole, clotrimazole, econazole, ketoconazole, miconazole, oxiconazole). Like imidazoles, fluconazole presumably exerts its antifungal activity by altering cellular membranes resulting in increased membrane permeability, leakage of essential elements (eg, amino acids, potassium), and impaired uptake of precursor molecules (eg, purine and pyrimidine precursors to DNA). Although the exact mechanism of action of fluconazole and other triazoles has not been fully determined, the drugs inhibit cytochrome P-450 14-a-desmethylase in susceptible fungi, which leads to accumulation of C-14 methylated sterols (e.g., lanosterol) and decreased concentrations of ergosterol. It appears that this may occur because a nitrogen atom (N-4) in the triazole molecule binds to the heme iron of cytochrome P-450 14-a-desmethylase in susceptible fungi. Unlike some imidazoles (eg, clotrimazole, econazole, miconazole, oxiconazole) that suppress ATP concentrations in intact cells and spheroplasts of C. albicans, fluconazole does not appear to have an appreciable effect on ATP concentrations in the organism. It is unclear whether this effect is related to the in vivo antifungal effects of the drugs. Fluconazole generally is fungistatic against Candida albicans when the organism is in either the stationary or early logarithmic phase of growth.

Fungistatic; may be fungicidal, depending on the concentration; azole antifungals interfere with cytochrome P450 enzyme activity, which is necessary for the demethylation of 14-alpha-methylsterols to ergosterol. Ergosterol, the principal sterol in the fungal cell membrane, becomes depleted. This damages the cell membrane, producing alterations in membrane functions and permeability. In Candida albicans, azole antifungals inhibit transformation of blastospores into invasive mycelial form.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

In normal volunteers, fluconazole is cleared primarily by renal excretion, with approximately 80% of the administered dose measured in the urine as unchanged drug. About 11% of the dose is excreted in the urine as metabolites.. A study of a 50mg radiolabeled dose of fluconazole revealed that 93.3% of the dose was found excreted in the urine. **A note on renal failure** The pharmacokinetics of fluconazole are significantly affected by renal dysfunction. The dose of fluconazole may need to be reduced in patients with decreased renal function. A 3-hour hemodialysis treatment lowers plasma fluconazole concentrations by about 50%.

The apparent volume of distribution is said to be similar to the volume of distribution of total body water. One clinical study of healthy volunteers administered 50 mg/kg of fluconazole was 39L, based on a body weight of 60kg. Fluconazole shows substantial penetration in many body fluids, which is a property that renders it an ideal treatment for systemic fungal infections, especially when administered over a longer time. Fluconazole is found in high concentrations in the stratum corneum and dermis-epidermis of skin, in addition to eccrine sweat. Fluconazole is found to accumulate especially well in the stratum corneum, which is beneficial in superficial fungal infections. Saliva and sputum concentrations of fluconazole are found to be similar to the plasma concentrations. In patients diagnosed with fungal meningitis, fluconazole CSF (cerebrospinal fluid) levels are measured to be about 80% of the corresponding plasma levels. Therefore, fluconazole crosses the blood-brain barrier. The meninges are increasingly permeable to fluconazole in states of inflammation, facilitating treatment in meningitis.

This drug is mainly eliminated by the kidneys and the mean body clearance in adults is reported to be 0.23 mL/min/kg. One clinical study of healthy subjects showed total clearance of 19.5 ± 4.7 mL/min and renal clearance of 14.7 ± 3.7 mL/min (1.17 ± 0.28 and 0.88 ± 0.22 L/h). Clearance in the pediatric population varies according to age, as does clearance in patients with renal failure.

The pharmacokinetics of fluconazole are similar following IV or oral administration. The drug is rapidly and almost completely absorbed from the GI tract, and there is no evidence of first-pass metabolism. Oral bioavailability of fluconazole exceeds 90% in healthy, fasting adults; peak plasma concentrations of the drug generally are attained within 1-2 hours after oral administration. ... The rate and extent of GI absorption of fluconazole are not affected by food. The manufacturer states that the commercially available fluconazole suspensions are bioequivalent to the 100-mg fluconazole tablets.

Peak plasma fluconazole concentrations and AUCs increase in proportion to the dose over the oral dosage range of 50-400 mg. Steady-state plasma concentrations of fluconazole are attained within 5-10 days following oral doses of 50-400 mg given once daily. ... When fluconazole therapy is initiated with a single loading dose equal to twice the usual daily dosage and followed by the usual dosage given once daily thereafter, plasma concentrations of the drug reportedly approach steady state by the second day of therapy.

In healthy, fasting adults who received a single 1-mg/kg oral dose of fluconazole, peak plasma concentrations of the drug averaged 1.4 mcg/mL. Following oral administration of a single 400-mg dose of fluconazole in healthy, fasting adults, peak plasma concentrations average 6.72 mcg/mL (range: 4.12-8.1 mcg/mL).

In healthy adults receiving 50- or 100-mg doses of fluconazole given once daily by IV infusion over 30 minutes, serum concentrations of the drug 1 hour after dosing on the sixth or seventh day of therapy ranged from 2.14-2.81 or 3.86-4.96 mcg/mL, respectively.

For more Absorption, Distribution and Excretion (Complete) data for FLUCONAZOLE (14 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic accounts for <10% of elimination

Hepatic Route of Elimination: In normal volunteers, fluconazole is cleared primarily by renal excretion, with approximately 80% of the administered dose appearing in the urine as unchanged drug. Half Life: 30 hours (range 20-50 hours)

Wikipedia

Dextrorphan

Drug Warnings

Serious hepatic reactions (eg, necrosis, clinical hepatitis, cholestasis, fulminant hepatic failure) have been reported rarely in patients receiving fluconazole therapy. The manufacturer states that a clear relationship between these hepatic effects and daily dosage, duration of therapy, gender, or age has not been demonstrated. While hepatotoxicity usually has been reversible, fatalities have been reported. Fatalities principally have occurred in patients with serious underlying disease (eg, AIDS, malignancy) who were receiving fluconazole concomitantly with other drugs; however, at least one fatality involved an immunocompetent geriatric individual with renal impairment who developed fulminant hepatic necrosis within 10 days after fluconazole therapy was initiated.

Mild, transient increases (1.5-3 times the upper limit of normal) in serum concentrations of AST (SGOT), ALT (SGPT), alkaline phosphatase, gamma-glutamyltransferase (GGT, gamma-glutamyl transpeptidase, GGTP), and bilirubin have been reported in about 5-7% of patients receiving fluconazole. In most reported cases, concentrations returned to pretreatment levels either during or after fluconazole therapy and were not associated with hepatotoxicity. However, higher increases in serum transaminase concentrations (8 or more times the upper limit of normal), which required discontinuance of the drug, have been reported in about 1% of patients receiving fluconazole. Any patient who develops abnormal liver function test results while receiving fluconazole should be closely monitored for the development of more severe hepatic injury.

Because potentially fatal exfoliative skin disorders have been reported rarely in patients with a serious underlying disease receiving fluconazole, the possibility that these effects can occur should be considered. Immunocompromised patients (e.g., patients with HIV infections) who develop rash during fluconazole therapy should be monitored closely and the drug discontinued if the lesions progress.

For more Drug Warnings (Complete) data for FLUCONAZOLE (17 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of fluconazole in adults with normal renal function is approximately 30 hours (range: 20-50 hours). In one study, plasma elimination half-life of the drug was 22 hours after the first day of therapy and 23.8 and 28.6 hours after 7 and 26 days of therapy, respectively.

In a limited, single-dose study in HIV-infected adults, the plasma elimination half-life of fluconazole averaged 32 hours (range: 25-42 hours) in those with absolute helper/inducer (CD4+, T4+) T-cell counts greater than 200 cu m and 50 hours (range: 32-69 hours) in those with CD4+ T-cell counts less than 200 cu m. In other single-dose studies in a limited number of HIV-infected adults with CD4+ T-cell counts less than 200 cu m, the plasma elimination half-life of the drug averaged 35-40 hours (range 22-75 hours).

The mean plasma half-life of fluconazole in children 9 months to 15 years of age has ranged from about 15-25 hours. In a limited study in premature neonates who received IV fluconazole once every 72 hours, the plasma half-life decreased over time, averaging 88 hours after the first dose and 55 hours after the fifth dose (day 13).

Use Classification

Fungicides

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: fluconazole; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: fluconazole; matrix: chemical purity; procedure: dissolution in glacial acetic acid; titration with perchloric acid using an anhydrous electrode system

Analyte: fluconazole; matrix: animal feed; procedure: high-performance liquid chromatography with ultraviolet detection at 210 nm

For more Analytic Laboratory Methods (Complete) data for FLUCONAZOLE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: fluconazole; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 210 nm

Analyte: fluconazole; matrix: blood (serum, plasma); urine; cerebral spinal fluid; procedure: high-performance liquid chromatography with ultraviolet detection at 260 nm; limit of detection: 200 ng/mL

Analyte: fluconazole; matrix: blood (plasma); saliva; procedure: high-performance liquid chromatography with ultraviolet detection at 261 nm; limit of quantitation: 100 ng/mL (plasma); 1000 ng/mL (saliva)

Storage Conditions

Interactions

Concurrent use of fluconazole and/or itraconazole with tolbutamide, chlorpropamide, glyburide, or glipizide has increased the plasma concentrations of these sulfonylurea agents; hypoglycemia has been noted; blood glucose concentrations should be monitored, and the dose of the oral hypoglycemic agent may need to be reduced.

... In a small study, fluconazole was given with terfenadine and a small pharmacokinetic interaction was found; although no change in cardiac repolarization or accumulation of parent terfenadine was found, concurrent use of terfenadine with fluconazole at doses of 400 mg or greater per day is contraindicated.

Concurrent use of cisapride with fluconazole ... is contraindicated; concurrent use of this antifungal may inhibit the cytochrome P450 enzyme metabolic pathways, resulting in elevated plasma concentrations of cisapride ; this has led to ventricular arrhythmias, including torsades de pointes and QT prolongation ...

For more Interactions (Complete) data for FLUCONAZOLE (17 total), please visit the HSDB record page.

Dates

Epidemiology and Antifungal Susceptibility of Candida Species causing Blood Stream Infections: An Eastern India Perspective

Mandira Chakraborty, Hasina Banu, Manoj Kumar GuptaPMID: 34472809 DOI:

Abstract

Candidemia is the fourth common cause of blood stream infection worldwide leading to increased mortality and morbidity. A paradigm shift of Candida albicans to Non-albicans candida (NAC) had led to the increase in resistance to empirically used antifungals. So, an epidemiological study and antifungal susceptibility is essential for meticulous use of antifungals.To find out the prevalence and antifungal susceptibility of Candida species causing candidemia.

automated blood culture done in BACTEC system followed by its identification and susceptibility testing in VITEK-2 system.

Non-albicans candida was isolated from 73% cases of candidemia. The commonest isolate among neonates and adults were C.krusei and C.tropicalis respectively. C.haemulonii was significantly high among adult population while C.krusei was significantly high among the neonates. 10.4% NAC isolates were resistant to amphotericin B, flucytosine resistance among 37% NAC isolates and among 44% C.albicans isolates, fluconazole resistance was found among 13% and 15% of NAC and C. albicans respectively. Echinocandins were comparatively sensitive to the candida spp.

The Role of Candida Albicans in Routine Clinically Suspected Otomycosis

F M Amona, R Wend-Lasida Ouedraogo, I Sangare, A ElolaPMID: 34499919 DOI:

Abstract

Candida albicans and non-albicans Candida species are considered as commensal yeasts of many cavities including the external auditory canal (EAC) in healthy individuals. These fungal microorganisms can also act as opportunist pathogens and cause otomycosis. In this study, the patients of clinically suspected otomycosis were specifically investigated mycologically to elucidate the role of Candida albicans and non-albicans Candida species.A prospective observational study was conducted from July 2016 and June 2017 at the Laboratory of Parasitology and Mycology of the Sourô SANOU University Hospital in Bobo-Dioulasso, Burkina Faso. Identification of Candida isolates was using conventional phenotypic methods. Antifungal susceptibility tests were carried out by disk diffusion method in accordance with CLSI standard document M44-A for yeasts.

Out of 160 patients with clinically diagnosed otomycosis, 77(48.1%) were investigated positive for Candida species. Candida albicans (61%) was the most isolated species and non-albicans Candida species accounted for 39% of the isolates, with mainly Candida spp (22.1%), Candida krusei (10.4%), Candida dubliniensis (5.2%) and Candida glabrata (1.3%). Nystatin showed the highest efficacy (95.9%), followed by ketoconazole (90.4%), clotrimazole (83.6%), miconazole (72.6%) and amphotericin B (63.0%).

Otomycosis due to Candida species should be especially considered, since they have a wide number of potential virulence factors that cause fungal infections. Also, antifungal susceptibility testing should be performed in order to select the appropriate antifungal therapy.

Risk factors for isolation of fluconazole and echinocandin non-susceptible

Matthaios Papadimitriou-Olivgeris, Anastasia Spiliopoulou, Fotini Fligou, Ekaterini Tsiata, Fevronia Kolonitsiou, Alexandra Nikolopoulou, Chrysavgi Papamichail, Iris Spiliopoulou, Markos Marangos, Myrto ChristofidouPMID: 34431765 DOI: 10.1099/jmm.0.001401

Abstract

Resistance rates to azoles and echinocandins ofspp. increased over the last decade.

Widespread use of antifungals could lead to development and dissemination of resistant

spp.

To identify risk factors for isolation of

spp. non-susceptible to either fluconazole or echinocandins.

All patients hospitalized in the Intensive Care Unit (ICU) of the University General Hospital of Patras, Greece with

spp. isolated from clinical specimens during a ten-year period (2010-19) were included.

isolates were identified using Vitek-2 YST card. Consumption of antifungals was calculated.

During the study period, 253 isolates were included.

. non-

predominated (64.4 %) with

being the most commonly isolated (42.3 %) followed by

(nomenclatural change to

; 8.7 %) and

(11.9 %). Among all isolates, 45.8 and 28.5 % were non-susceptible and resistant to fluconazole, respectively. Concerning echinocandins, 8.7 % of isolates were non-susceptible to at least one echinocandin (anidulafungin or micafungin) and 3.1 % resistant. Multivariate analysis revealed that hospitalization during 2015-19, as compared to 2010-14, isolate being non-

or non-susceptible to at least one echinocandin was associated with isolation of fluconazole non-susceptible isolate. Administration of echinocandin, isolate being

or

, or

spp. non-susceptible to fluconazole were independently associated with isolation of

spp. non-susceptible to at least one echinocandin. Fluconazole's administration decreased during the study period, whereas liposomal-amphotericin B's and echinoncandins' administration remained stable.

Fluconazole's non-susceptibility increased during the study period, despite the decrease of its administration. Although echinocandins' administration remained stable, non-susceptibility among

spp. increased.

Antifungal Effects of Herbal Extracts and Fluconazole on Heat-polymerized Acrylic Denture Base Resin as Denture Cleanser: An

Supraja Volety, Prajna P Shetty, Krishna Kumar, Gautam ShettyPMID: 34257176 DOI:

Abstract

The study aimed to investigate the antifungal effects of herbal extracts and fluconazole on heat-polymerized acrylic denture base resin as a denture cleanser.Several essential oils, such as origanum oil and grape seed oil and commercially available antifungal agent fluconazole were used as denture cleansers and their antifungal efficacy was evaluated using a spectrophotometer. Overall, 68 samples were obtained and were divided into four groups, each containing 17 samples. These samples were immersed in Sabouraud dextrose broth consisting of

for 16 hours and later in these antifungal solutions for 8 hours and their antifungal efficacy was measured. Data were subjected to an ANOVA test.

Among the study groups origanum oil showed the maximum antifungal activity with a mean optical density at 0.072 ± 0.014 followed by fluconazole (0.094 ± 0.155), and least by grape seed oil (0.190 ± 0.071).

Results of this

study showed that origanum oil was more effective than commercially available antifungal agents, and among the tested groups oregano oil was a potential agent in lowering the

colony.

Origanum oil, being a herbal product, can be considered as a denture cleanser and also be used as an effective alternative to commercially available antifungal agents without any side effects.

Cryptococcal infection presenting as soft tissue abscess and arthritis: Case report

Yong Jin Cho, Song Iy Han, Sung-Chul LimPMID: 34260570 DOI: 10.1097/MD.0000000000026656

Abstract

Cryptococcal infection has been documented in immunocompromised patients. AIDS and renal transplant recipients account for majority of the cases. Most cases present with central nervous system or disseminated disease, with only few presenting soft tissue, bone, and joint manifestations.We present a case of soft tissue mass in a 66-year-old female renal transplant recipient and that of arthritis in a 64-year-old immunocompetent man who presented pseudogout arthropathy. Chest radiographies of both cases were negative. Biopsy revealed cryptococcal organisms. Blood culture or cerebrospinal fluid sampling indicated positive results for cryptococcal antigen.

Cryptococcus neoformans was recovered in the wound culture.

The patients received intravenous fluconazole and flucytosine, followed by oral fluconazole administration.

Symptomatic improvements were achieved and no subsequent relapses were observed.

The authors experienced 2 cases of cryptococcosis with very unusual clinical presentation. Early clinical suspicion and serum cryptococcal antigen testing can help in rapid appropriate diagnosis in immunocompetent as well as immunocompromised patients even in the absence of pulmonary involvement.

Two Crystal Forms of a Hydrated 2:1 β-Cyclodextrin Fluconazole Complex: Single Crystal X-ray Structures, Dehydration Profiles, and Conditions for Their Individual Isolation

Andrea Sala, Zakiena Hoossen, Alessia Bacchi, Mino R CairaPMID: 34361579 DOI: 10.3390/molecules26154427

Abstract

Inclusion complexes between cyclodextrins (CDs) and active pharmaceutical ingredients (APIs) have potential for pharmaceutical formulation. Since crystallization of a given complex may result in the isolation of multiple crystal forms, it is essential to characterize these forms with respect to their structures and physicochemical properties to optimize pharmaceutical candidate selection. Here, we report the preparation and characterization of two crystallographically distinct hydrated forms of an inclusion complex between β-cyclodextrin (β-CD) and the antifungal API fluconazole (FLU) as well as temperature-concentration conditions required for their individual isolation. Determination of crystal water contents was achieved using thermoanalytical methods. X-ray analyses revealed distinct structural differences between the triclinic (TBCDFLU, space group P1) and monoclinic (MBCDFLU, space group C2) crystal forms. Removal of the crystals from their mother liquors led to rapid dehydration of the MBCDFLU crystal, while the TBCDFLU crystal was stable, a result that could be reconciled with the distinct packing arrangements in the respective crystals. This study highlights (a) the importance of identifying possible multiple forms of a cyclodextrin API complex and controlling the crystallization conditions, and (b) the need to characterize such crystal forms to determine the extent to which their physicochemical properties may differ.Biodirected Synthesis of Silver Nanoparticles Using Aqueous Honey Solutions and Evaluation of Their Antifungal Activity against Pathogenic

Grzegorz Czernel, Dominika Bloch, Arkadiusz Matwijczuk, Jolanta Cieśla, Monika Kędzierska-Matysek, Mariusz Florek, Mariusz GagośPMID: 34299335 DOI: 10.3390/ijms22147715

Abstract

Silver nanoparticles (AgNPs) were synthesized using aqueous honey solutions with a concentration of 2%, 10%, and 20%-AgNPs-H2, AgNPs-H10, and AgNPs-H20. The reaction was conducted at 35 °C and 70 °C. Additionally, nanoparticles obtained with the citrate method (AgNPs-C), while amphotericin B (AmB) and fluconazole were used as controls. The presence and physicochemical properties of AgNPs was affirmed by analyzing the sample with ultraviolet-visible (UV-Vis) and fluorescence spectroscopy, scanning electron microscopy (SEM), and dynamic light scattering (DLS). The 20% honey solution caused an inhibition of the synthesis of nanoparticles at 35 °C. The antifungal activity of the AgNPs was evaluated using opportunistic human fungal pathogensand

. The antifungal effect was determined by the minimum inhibitory concentration (MIC) and disc diffusion assay. The highest activity in the MIC tests was observed in the AgNPs-H2 variant. AgNPs-H10 and AgNPs-H20 showed no activity or even stimulated fungal growth. The results of the Kirby-Bauer disc diffusion susceptibility test for

strains indicated stronger antifungal activity of AgNPs-H than fluconazole. The study demonstrated that the antifungal activity of AgNPs is closely related to the concentration of honey used for the synthesis thereof.

In Silico Structural Modeling and Analysis of Interactions of

Olufunmilayo Olukemi Akapo, Joanna M Macnar, Justyna D Kryś, Puleng Rosinah Syed, Khajamohiddin Syed, Dominik GrontPMID: 34360577 DOI: 10.3390/ijms22157811

Abstract

Cytochrome P450 monooxygenase CYP51 (sterol 14α-demethylase) is a well-known target of the azole drug fluconazole for treating cryptococcosis, a life-threatening fungal infection in immune-compromised patients in poor countries. Studies indicate that mutations in CYP51 confer fluconazole resistance on cryptococcal species. Despite the importance of CYP51 in these species, few studies on the structural analysis of CYP51 and its interactions with different azole drugs have been reported. We therefore performed in silico structural analysis of 11 CYP51s from cryptococcal species and other. Interactions of 11 CYP51s with nine ligands (three substrates and six azoles) performed by Rosetta docking using 10,000 combinations for each of the CYP51-ligand complex (11 CYP51s × 9 ligands = 99 complexes) and hierarchical agglomerative clustering were used for selecting the complexes. A web application for visualization of CYP51s' interactions with ligands was developed (http://bioshell.pl/azoledocking/). The study results indicated that

CYP51s have a high preference for itraconazole, corroborating the in vitro effectiveness of itraconazole compared to fluconazole. Amino acids interacting with different ligands were found to be conserved across CYP51s, indicating that the procedure employed in this study is accurate and can be automated for studying P450-ligand interactions to cater for the growing number of P450s.